molecular formula C28H24N2 B14805277 N,N'-bis[(E)-(2-methylphenyl)methylidene]biphenyl-2,2'-diamine

N,N'-bis[(E)-(2-methylphenyl)methylidene]biphenyl-2,2'-diamine

Cat. No.: B14805277
M. Wt: 388.5 g/mol
InChI Key: HDYMCSGTWPNHMD-UHFFFAOYSA-N
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Description

N,N’-bis(2-methylbenzylidene)-2,2’-biphenyldiamine is an organic compound characterized by the presence of two methylbenzylidene groups attached to a biphenyldiamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2-methylbenzylidene)-2,2’-biphenyldiamine typically involves the condensation reaction between 2-methylbenzaldehyde and 2,2’-biphenyldiamine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for N,N’-bis(2-methylbenzylidene)-2,2’-biphenyldiamine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2-methylbenzylidene)-2,2’-biphenyldiamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Oxidized derivatives of the biphenyldiamine core.

    Reduction: Reduced forms of the imine groups to amines.

    Substitution: Substituted aromatic compounds with various functional groups.

Mechanism of Action

The mechanism of action of N,N’-bis(2-methylbenzylidene)-2,2’-biphenyldiamine involves its interaction with molecular targets, such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules, leading to various biological effects. The pathways involved may include the generation of reactive oxygen species (ROS) and the modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-bis(2-methylbenzylidene)-2,2’-biphenyldiamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry, where its structural attributes can be leveraged for desired outcomes.

Properties

Molecular Formula

C28H24N2

Molecular Weight

388.5 g/mol

IUPAC Name

1-(2-methylphenyl)-N-[2-[2-[(2-methylphenyl)methylideneamino]phenyl]phenyl]methanimine

InChI

InChI=1S/C28H24N2/c1-21-11-3-5-13-23(21)19-29-27-17-9-7-15-25(27)26-16-8-10-18-28(26)30-20-24-14-6-4-12-22(24)2/h3-20H,1-2H3

InChI Key

HDYMCSGTWPNHMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C=NC2=CC=CC=C2C3=CC=CC=C3N=CC4=CC=CC=C4C

Origin of Product

United States

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